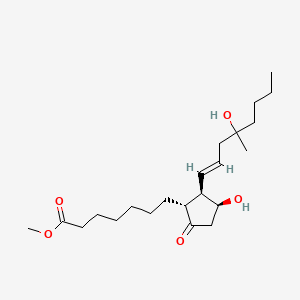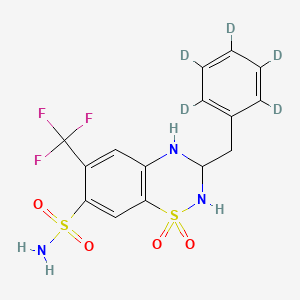
Carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohex) is a high-performance polymer known for its excellent mechanical properties and thermal stability. This compound is commonly used in the production of polycarbonates, which are widely utilized in various industrial applications due to their durability and resistance to impact and heat .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohex) typically involves a polycondensation reaction between carbonic dichloride (phosgene) and bisphenol A (4,4-(1-methylethylidene)bisphenol) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of high molecular weight polymers .
Industrial Production Methods
In industrial settings, the production of this polymer is often conducted in large-scale reactors where precise control over temperature, pressure, and reaction time is maintained. The process involves the continuous addition of reactants and the removal of by-products to achieve high efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohex) undergoes various chemical reactions, including:
Substitution Reactions: The polymer can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The polymer can be hydrolyzed under acidic or basic conditions to yield bisphenol A and other degradation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Hydrolysis: Acidic or basic solutions are used, often at elevated temperatures to accelerate the reaction.
Major Products Formed
Substitution Reactions: Products include modified polycarbonates with different functional groups.
Hydrolysis: Major products include bisphenol A and carbonic acid derivatives.
Aplicaciones Científicas De Investigación
Carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohex) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems and as a component in medical implants.
Industry: Applied in the production of high-strength, lightweight materials for automotive and aerospace industries
Mecanismo De Acción
The mechanism of action of carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohex) involves the formation of strong covalent bonds between the monomer units, resulting in a highly stable polymer network. The molecular targets include the hydroxyl groups of bisphenol A, which react with carbonic dichloride to form the polymer backbone .
Comparación Con Compuestos Similares
Similar Compounds
Polycarbonate: Similar in structure and properties, but may differ in specific monomer units used.
Polyester: Shares some mechanical properties but differs in chemical composition and thermal stability.
Polyurethane: Similar applications in industry but has different chemical resistance and flexibility.
Uniqueness
Carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohex) is unique due to its combination of high thermal stability, mechanical strength, and resistance to chemical degradation. These properties make it particularly suitable for demanding applications in various fields .
Propiedades
Número CAS |
129510-06-1 |
|---|---|
Fórmula molecular |
C37H42Cl2O5 |
Peso molecular |
637.6 g/mol |
Nombre IUPAC |
carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-[1-(4-hydroxyphenyl)-3,3,5-trimethylcyclohexyl]phenol |
InChI |
InChI=1S/C21H26O2.C15H16O2.CCl2O/c1-15-12-20(2,3)14-21(13-15,16-4-8-18(22)9-5-16)17-6-10-19(23)11-7-17;1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;2-1(3)4/h4-11,15,22-23H,12-14H2,1-3H3;3-10,16-17H,1-2H3; |
Clave InChI |
OEOXQBZCMXOVIU-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)(C)C.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(Cl)Cl |
SMILES canónico |
CC1CC(CC(C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)(C)C.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(Cl)Cl |
Números CAS relacionados |
129510-06-1 |
Sinónimos |
Carbonic dichloride, polymer with 4,4-(1-methylethylidene)bisphenol and 4,4-(3,3,5-trimethylcyclohexylidene)bisphenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













